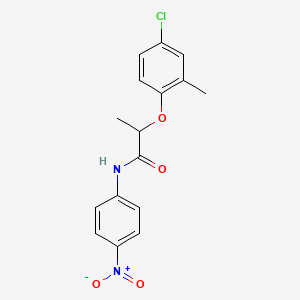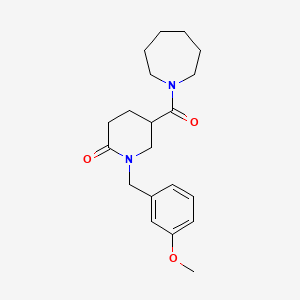![molecular formula C13H15N3O B4889441 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide](/img/structure/B4889441.png)
2-cyano-3-[(2-phenylethyl)amino]-2-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-[(2-phenylethyl)amino]-2-butenamide, also known as PB28, is a nonsteroidal antiandrogen (NSAA) drug that has been studied for its potential use in the treatment of prostate cancer. It was first synthesized in 2007 and has since been the subject of numerous scientific studies.
作用機序
2-cyano-3-[(2-phenylethyl)amino]-2-butenamide works by blocking the androgen receptor, which is a key driver of prostate cancer growth. By blocking the androgen receptor, 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide prevents the growth of prostate cancer cells and can also make them more sensitive to radiation therapy.
Biochemical and Physiological Effects:
2-cyano-3-[(2-phenylethyl)amino]-2-butenamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to decrease the levels of prostate-specific antigen (PSA), which is a marker of prostate cancer progression. 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide has also been shown to decrease the levels of androgen receptor protein in prostate cancer cells, which can help to prevent the growth of these cells.
実験室実験の利点と制限
One advantage of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide is that it has been shown to be effective at inhibiting the growth of prostate cancer cells in vitro and in vivo. This makes it a useful tool for studying the mechanisms of prostate cancer growth and for developing new treatments for the disease. However, one limitation of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide is that it can be toxic to normal cells at high concentrations, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of future directions for research on 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide. One area of interest is the development of new drugs that are based on the structure of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide but have improved efficacy and safety profiles. Another area of interest is the study of the mechanisms of action of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide and how it can be used in combination with other drugs to improve the treatment of prostate cancer. Finally, there is a need for further research on the potential use of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide in the treatment of other types of cancer.
合成法
The synthesis of 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide involves several steps, including the reaction of 2-bromo-3-cyanobutene with 2-phenylethylamine to form 2-cyano-3-[(2-phenylethyl)amino]-2-butene. This compound is then reacted with acetic anhydride to produce the final product, 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide.
科学的研究の応用
2-cyano-3-[(2-phenylethyl)amino]-2-butenamide has been studied extensively for its potential use in the treatment of prostate cancer. It has been shown to inhibit the growth of prostate cancer cells in vitro and in vivo, and has also been shown to increase the sensitivity of prostate cancer cells to radiation therapy. In addition, 2-cyano-3-[(2-phenylethyl)amino]-2-butenamide has been studied for its potential use in the treatment of other cancers, such as breast cancer and ovarian cancer.
特性
IUPAC Name |
(E)-2-cyano-3-(2-phenylethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10(12(9-14)13(15)17)16-8-7-11-5-3-2-4-6-11/h2-6,16H,7-8H2,1H3,(H2,15,17)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNMDQUZPDIMOB-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)N)/NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5791259 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(2-naphthyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4889361.png)
![3-(3-fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4889375.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4889381.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide](/img/structure/B4889403.png)
![2,2'-oxybis[N'-(2-fluorobenzylidene)acetohydrazide]](/img/structure/B4889409.png)


![4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine](/img/structure/B4889430.png)

![11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4889448.png)
![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4889456.png)
![2-cyclopropyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4889463.png)
![4-[(4-methylphenyl)thio]-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4889473.png)
![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889474.png)